1-(Benzo[b]thiophen-3-yl)-2-bromoethanone
Overview
Description
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
Related compounds such as 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one have shown affinity towards5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
It’s likely that the compound interacts with its targets throughelectrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .
Biochemical Pathways
Related compounds have been shown to influence the serotonin system, which is implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Pharmacokinetics
Related compounds have been shown to undergo bioactivation in liver microsomes .
Result of Action
Related compounds have shown to have micromolar affinity towards 5-ht1a sites , indicating potential effects on serotonin signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[b]thiophen-3-yl)-2-bromoethanone can be synthesized through several methods. One common approach involves the bromination of 1-(benzo[b]thiophen-3-yl)ethanone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-3-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted benzothiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Comparison with Similar Compounds
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone can be compared with other benzothiophene derivatives:
1-(Benzo[b]thiophen-2-yl)-2-bromoethanone: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
1-(Benzo[b]thiophen-3-yl)-2-chloroethanone: Chlorine instead of bromine, which may result in different substitution reactions and biological activities.
1-(Benzo[b]thiophen-3-yl)-2-iodoethanone: Iodine instead of bromine, potentially offering higher reactivity in certain substitution reactions.
Properties
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-bromoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHWNGWAHFLCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380001 | |
Record name | 1-(1-Benzothiophen-3-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26167-45-3 | |
Record name | 1-(1-Benzothiophen-3-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.